molecular formula C4H8FN3O2S B13516189 1-Butanesulfonyl fluoride, 4-azido-

1-Butanesulfonyl fluoride, 4-azido-

Cat. No.: B13516189
M. Wt: 181.19 g/mol
InChI Key: UZOQTSSGVFXWFT-UHFFFAOYSA-N
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Description

1-Butanesulfonyl fluoride, 4-azido- is a chemical compound with the molecular formula C4H8FN3O2S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a sulfonyl fluoride group and an azido group, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanesulfonyl fluoride, 4-azido- typically involves the reaction of butanesulfonyl chloride with sodium azide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C4H9SO2Cl+NaN3C4H9SO2N3+NaCl\text{C4H9SO2Cl} + \text{NaN3} \rightarrow \text{C4H9SO2N3} + \text{NaCl} C4H9SO2Cl+NaN3→C4H9SO2N3+NaCl

Industrial Production Methods

Industrial production of 1-Butanesulfonyl fluoride, 4-azido- involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-Butanesulfonyl fluoride, 4-azido- undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The sulfonyl fluoride group can undergo oxidation to form sulfonic acids or sulfonates.

Common Reagents and Conditions

    Substitution: Sodium azide, solvents like acetonitrile or DMF.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed

    Substitution: Various azido derivatives.

    Reduction: Butanesulfonamide.

    Oxidation: Butanesulfonic acid.

Scientific Research Applications

1-Butanesulfonyl fluoride, 4-azido- has several applications in scientific research:

    Biology: Utilized in bioconjugation techniques to label biomolecules with azido groups for imaging and tracking.

    Medicine: Investigated for potential use in drug development, particularly in the synthesis of azido-containing pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Butanesulfonyl fluoride, 4-azido- involves the reactivity of the azido group and the sulfonyl fluoride group. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The sulfonyl fluoride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are facilitated by the electrophilic nature of the sulfonyl fluoride group and the nucleophilic nature of the azido group.

Comparison with Similar Compounds

Similar Compounds

    Perfluorobutanesulfonyl fluoride: Similar in structure but contains perfluorinated carbon atoms, making it more stable and less reactive.

    Methanesulfonyl fluoride: Contains a shorter carbon chain and is used in similar applications but with different reactivity profiles.

    Trifluoromethanesulfonyl azide: Contains a trifluoromethyl group, offering different reactivity and stability compared to 1-Butanesulfonyl fluoride, 4-azido-.

Uniqueness

1-Butanesulfonyl fluoride, 4-azido- is unique due to its combination of the azido group and the sulfonyl fluoride group, providing a versatile reagent for various synthetic applications. Its reactivity and stability make it suitable for use in diverse fields, from organic synthesis to bioconjugation and drug development.

Properties

Molecular Formula

C4H8FN3O2S

Molecular Weight

181.19 g/mol

IUPAC Name

4-azidobutane-1-sulfonyl fluoride

InChI

InChI=1S/C4H8FN3O2S/c5-11(9,10)4-2-1-3-7-8-6/h1-4H2

InChI Key

UZOQTSSGVFXWFT-UHFFFAOYSA-N

Canonical SMILES

C(CCS(=O)(=O)F)CN=[N+]=[N-]

Origin of Product

United States

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